Product packaging for Ethyl 5-bromoquinoline-3-carboxylate(Cat. No.:CAS No. 1383551-36-7)

Ethyl 5-bromoquinoline-3-carboxylate

Cat. No.: B3027774
CAS No.: 1383551-36-7
M. Wt: 280.12
InChI Key: IQYDMSOHOYEMJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of the Quinoline (B57606) Moiety in Contemporary Chemical Research

The quinoline moiety, a heterocyclic aromatic compound composed of a fused benzene (B151609) and pyridine (B92270) ring, stands as a cornerstone in medicinal and synthetic chemistry. orientjchem.orgwisdomlib.org Its unique structural framework is a prevalent scaffold in a multitude of natural products and synthetically derived compounds, exhibiting a vast array of pharmacological activities. orientjchem.orgresearchgate.net Researchers have extensively studied quinoline derivatives for their potential as anti-cancer, antimalarial, antibacterial, antifungal, and anti-inflammatory agents. orientjchem.orgrsc.org The versatility of the quinoline ring allows for various chemical modifications, enabling the design and synthesis of novel, potent drug candidates. orientjchem.org This structural adaptability has solidified the quinoline motif as an indisputable pharmacophore in modern drug discovery, with numerous quinoline-based drugs utilized in clinical settings and many more under active development. rsc.orgontosight.ai

Overview of Halogenated Quinolines in Synthetic Chemistry

Halogenated quinolines are quinoline rings that bear one or more halogen atoms, such as bromine, chlorine, or iodine. These compounds are of particular importance in synthetic chemistry, primarily serving as versatile intermediates for the construction of more complex molecules. cymitquimica.comrsc.org The presence of a halogen atom on the quinoline scaffold provides a reactive site for a variety of chemical transformations. rsc.org It is particularly useful in cross-coupling reactions (like Suzuki and Grignard reactions) and nucleophilic substitution reactions, allowing chemists to introduce new functional groups and build intricate molecular architectures. rsc.org This reactivity is harnessed in the synthesis of pharmaceuticals, especially antimalarial drugs, and advanced materials. cymitquimica.comnih.gov Recent research has focused on developing efficient and regioselective methods for the halogenation of quinolines, highlighting their continued importance as foundational building blocks in organic synthesis. rsc.orgrsc.org

Contextualizing Ethyl 5-bromoquinoline-3-carboxylate within Quinoline Derivatives

This compound is a specific derivative within the broader family of halogenated quinolines. Its structure is characterized by three key features: the core quinoline bicyclic system, a bromine atom at the C5-position of the ring, and an ethyl carboxylate group at the C3-position. This combination of a reactive halogen "handle" and an ester functional group makes it a valuable building block for synthetic chemists. The bromine at the C5 position allows for further functionalization, while the ethyl ester at the C3 position can be modified, for instance, through hydrolysis to the corresponding carboxylic acid or amidation. These features position the compound as a useful starting material or intermediate in the synthesis of complex, polyfunctional quinoline-based molecules for pharmaceutical and materials science research.

Table 1: Chemical Properties of this compound

PropertyValue
CAS Number1383551-36-7
Molecular FormulaC12H10BrNO2
Molecular Weight280.12 g/mol
MDL NumberMFCD22690326

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10BrNO2 B3027774 Ethyl 5-bromoquinoline-3-carboxylate CAS No. 1383551-36-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-bromoquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2/c1-2-16-12(15)8-6-9-10(13)4-3-5-11(9)14-7-8/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQYDMSOHOYEMJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC=C2Br)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70737634
Record name Ethyl 5-bromoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70737634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1383551-36-7
Record name Ethyl 5-bromoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70737634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Elucidation of Reaction Mechanisms and Pathways in Quinoline 3 Carboxylate Formation

Mechanistic Insights into Formal [4+2] Cycloaddition Processes

The [4+2] cycloaddition, or Diels-Alder reaction, is a powerful tool for the construction of six-membered rings. In the context of quinoline (B57606) synthesis, the Povarov reaction, an inverse electron-demand [4+2] cycloaddition, is a notable method for creating tetrahydroquinoline derivatives from N-aryl imines and electron-rich olefins. researchgate.net While not a direct synthesis of ethyl 5-bromoquinoline-3-carboxylate, the principles of such cycloadditions provide a framework for understanding the formation of the quinoline core.

Photochemically driven [4+2] cycloadditions of quinolines with alkenes have also been explored. nih.gov These reactions proceed through excited-state intermediates, allowing for the formation of ortho and para cycloadducts via a stepwise radical mechanism. nih.gov The mechanism often involves triplet-triplet energy transfer to a Lewis acid-activated quinoline, followed by the stepwise cycloaddition. nih.gov

While a direct, concerted [4+2] cycloaddition is not the primary mechanism described for the formation of quinoline-3-carboxylates from common precursors like indoles, some multi-step reaction sequences can be formally considered as such. For instance, a proposed [3 + 2 + 1] annulation involving the reaction of anilines with C1 and C2 synthons generated in situ represents a formal pathway to the quinoline core. organic-chemistry.org

Oxocarbenium ions are highly reactive, fleeting intermediates implicated in numerous chemical and enzymatic reactions, particularly in glycosylation chemistry. researchgate.netnih.govnih.gov Their characterization has been challenging due to their short lifetimes. nih.gov However, the combination of mass spectrometry with infrared (IR) ion spectroscopy has emerged as a powerful tool for determining their gas-phase structures. nih.gov

Key characteristics used to identify oxocarbenium ions include a distinctive C1=O5+ stretching vibration in the IR spectrum, typically found around 1600 cm⁻¹. nih.gov Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental IR data to predict and confirm the geometry and conformation of these intermediates. nih.gov For example, calculations predicted the ⁴H₃ conformer for the D-glucopyranosyl oxocarbenium ion, with a C–O bond distance of 1.25 Å. nih.gov

In the context of quinoline-3-carboxylate synthesis, while not definitively isolated or characterized, the potential involvement of oxocarbenium-like intermediates could be postulated in certain mechanistic pathways, particularly those involving ring-opening and rearrangement of oxygen-containing heterocyclic precursors. Their high electrophilicity would make them susceptible to attack by nucleophiles, driving the formation of the quinoline ring system. nih.gov

Proposed Cyclopropanation-Ring Expansion Pathways with Halodiazoacetates

This pathway offers a significant advantage over older methods, as it occurs under mild reaction conditions and can provide good to high yields of the desired quinoline-3-carboxylate product. nih.gov The reaction is sensitive to the substitution pattern on the indole (B1671886) substrate; substituents at the 2-position are detrimental, and a substituent at the 7-position gives a poor reaction. nih.govbeilstein-journals.org Conversely, indoles with substituents at the 3, 4, 5, and 6 positions are generally good substrates for this transformation. nih.govbeilstein-journals.org The presence of an N-H proton on the indole ring appears to be necessary for the cyclopropanation-ring expansion to proceed efficiently. nih.govbeilstein-journals.org

The yields of ethyl quinoline-3-carboxylate from the reaction of indole with different ethyl halodiazoacetates (X-EDA) are summarized in the table below.

Halogen (X) in X-EDAYield (%)
Chlorine (Cl)90% nih.gov
Bromine (Br)84% nih.gov
Iodine (I)70% nih.gov

The key step in the proposed mechanism is the cyclopropanation of the indole's C2–C3 double bond by the metal carbene. nih.govbeilstein-journals.org This leads to the formation of a transient, unstable indoline (B122111) halocyclopropyl ester intermediate. nih.gov This intermediate is not typically isolated. beilstein-journals.org

The structure of this indoline intermediate is perfectly arranged for a subsequent spontaneous ring expansion. beilstein-journals.org The strained three-membered cyclopropane (B1198618) ring opens, driven by the formation of a more stable six-membered ring. This process is followed by the elimination of a hydrogen halide (H-X). nih.govbeilstein-journals.org The elimination step rearomatizes the newly formed pyridine (B92270) ring, yielding the final ethyl quinoline-3-carboxylate product. nih.gov Attempts to isolate the intermediate by using an N-Boc protected indole were unsuccessful, as the N-Boc-indole proved to be a very poor substrate for the initial cyclopropanation, further suggesting the labile nature of the key intermediate. beilstein-journals.org

Deuterium (B1214612) Labeling Experiments for Mechanistic Clarification

Deuterium labeling is a powerful technique used to trace the pathways of atoms through a chemical reaction, thereby providing strong evidence for or against a proposed mechanism. researchgate.net By replacing a specific hydrogen atom with its heavier isotope, deuterium, chemists can follow the deuterium's position in the products using techniques like NMR spectroscopy or mass spectrometry. nih.govbohrium.com Such kinetic isotope effect (KIE) experiments can also help identify the rate-determining step of a reaction. researchgate.net

In the context of the cyclopropanation-ring expansion pathway for quinoline-3-carboxylate formation, deuterium labeling could provide critical insights. For example, one could conduct the reaction using an indole substrate specifically deuterated at the N1 position (indole-1-d).

Hypothetical Deuterium Labeling Experiment:

Reactant 1Reactant 2Proposed IntermediateExpected ProductMechanistic Question
Indole-1-dEthyl bromo(diazo)acetateIndoline-1-d bromocyclopropyl esterEthyl quinoline-3-carboxylateDoes the N-H (N-D) proton participate in the elimination step?
Indole-3-dEthyl bromo(diazo)acetate3-Deuteroindoline bromocyclopropyl esterEthyl 4-deuteroquinoline-3-carboxylate or Ethyl 2-deuteroquinoline-3-carboxylateWhat is the regiochemistry of the ring expansion and elimination?

By analyzing the position of the deuterium label in the final quinoline product, one could confirm whether the N-H proton is indeed the one eliminated along with the halide in the final aromatization step. Similarly, labeling other positions on the indole ring could clarify the specifics of the cyclopropane ring-opening and subsequent rearrangement. While specific studies on this reaction are not reported, the chemoselective synthesis of 2-deuterated, 3-substituted quinolines using deuterated DMSO (DMSO-d₆) has been demonstrated in other synthetic routes, highlighting the utility of this approach in the quinoline field. organic-chemistry.org

Derivatization Strategies and Advanced Synthetic Transformations of Ethyl 5 Bromoquinoline 3 Carboxylate

Cross-Coupling Reactions at the Bromine Position

The bromine atom at the C-5 position of the quinoline (B57606) ring is a key handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds, allowing for the synthesis of a wide array of substituted quinoline derivatives.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between aryl or vinyl halides and organoboron compounds, typically boronic acids or esters. libretexts.org This reaction is particularly effective for introducing aryl and heteroaryl substituents at the C-5 position of ethyl 5-bromoquinoline-3-carboxylate. The general reaction involves a palladium catalyst, a base, and a suitable solvent system. yonedalabs.com

While specific studies on the Suzuki-Miyaura coupling of this compound are not extensively detailed in the cited literature, the reactivity of similar bromoquinoline systems provides a strong indication of its feasibility. For instance, the coupling of 3-bromoquinoline (B21735) with various boronic acids has been successfully demonstrated. researchgate.netyu.edu.jo Research on ethyl 1,4-disubstituted isoquinoline-3-carboxylate synthesis also highlights the utility of the Suzuki-Miyaura reaction in building complex heterocyclic systems. yu.edu.jo A study on the microwave-assisted Suzuki coupling of ethyl 5-bromobenzofuran-2-carboxylate, a structurally related heterocyclic ester, with various arylboronic acids resulted in high yields of the corresponding 5-aryl derivatives, further supporting the expected reactivity of the target compound. researchgate.net

Aryl/Heteroaryl Boronic AcidCatalystBaseSolventConditionsYield (%)Reference
Phenylboronic acidPd(OAc)₂ / SPhosK₂CO₃Dioxane/H₂O80 °C, 12 h-Analogous reactions suggest high efficiency.
4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O100 °C, 8 h-Based on similar heterocyclic couplings.
3,5-Dimethylisoxazole-4-boronic acid pinacol (B44631) esterPd(OAc)₂ / RuPhosDBUTHF/H₂OReflux, 6 h-Extrapolated from 3-bromoquinoline studies. researchgate.net

The Sonogashira coupling reaction is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.net This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, is instrumental for introducing alkynyl moieties onto the quinoline scaffold. researchgate.net The resulting alkynyl-substituted quinolines are valuable intermediates for further transformations.

Terminal AlkynePalladium CatalystCopper Co-catalystBaseSolventConditionsYield (%)Reference
Phenylacetylene (B144264)PdCl₂(PPh₃)₂CuIEt₃NTHFrt, 6 h-Based on general Sonogashira protocols. researchgate.net
TrimethylsilylacetylenePd(PPh₃)₄CuIDIPAToluene50 °C, 12 h-Analogous to couplings with other aryl bromides.
1-HexynePd(OAc)₂ / DTBPPSNone (Cu-free)CsOHH₂O/MeCNrt, 4 h-Based on advanced Cu-free methodologies. thieme-connect.de

The Stille coupling is a versatile cross-coupling reaction that forms carbon-carbon bonds by reacting an organotin compound (organostannane) with an organic halide or pseudohalide, catalyzed by a palladium complex. organic-chemistry.orglibretexts.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture and their tolerance to a wide variety of functional groups. wikipedia.org This makes it a suitable method for the derivatization of functionalized substrates like this compound.

Although specific examples of Stille coupling with this compound are not detailed in the provided search results, the general applicability of this reaction to heterocyclic halides is well-established. libretexts.org The reaction conditions typically involve a palladium(0) catalyst, such as Pd(PPh₃)₄, and can often be accelerated by the addition of a copper(I) co-catalyst. harvard.edu

OrganostannanePalladium CatalystAdditiveSolventConditionsYield (%)Reference
Tributyl(vinyl)tinPd(PPh₃)₄NoneToluene100 °C, 16 h-Based on standard Stille protocols. organic-chemistry.org
Tributyl(phenyl)tinPd₂(dba)₃ / P(o-tol)₃NoneTHF80 °C, 12 h-General conditions for aryl-aryl coupling.
2-(Tributylstannyl)thiophenePdCl₂(PPh₃)₂CuIDMF60 °C, 8 h-Utilizing copper(I) co-catalysis. harvard.edu

The Buchwald–Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. researchgate.netwikipedia.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. wikipedia.org It provides a direct route to N-aryl and N-heteroaryl amines from this compound.

While a direct application on the target molecule is not explicitly documented, a study on the Buchwald-Hartwig amination of 5-bromo-8-benzyloxyquinoline with various anilines provides a very close precedent. ias.ac.in In this study, different phosphine (B1218219) ligands were screened, and optimal conditions were identified to achieve high yields of the desired 5-anilinoquinoline derivatives. ias.ac.in Another relevant study reports the successful amination of 6,7-dibromo-5,8-quinolinequinone. beilstein-journals.org These findings strongly suggest that this compound would be a suitable substrate for Buchwald–Hartwig amination.

AminePalladium PrecatalystLigandBaseSolventConditionsYield (%)Reference
Aniline (B41778)Pd(OAc)₂BINAPNaOt-BuToluene100 °C, 12 h-General conditions for aryl amination. wikipedia.org
N-MethylanilinePd(OAc)₂L3 (a biaryl phosphine)NaOt-BuToluene110-120 °C, 30 min93Based on the amination of 5-bromo-8-benzyloxyquinoline. ias.ac.in
MorpholinePd₂(dba)₃XPhosK₃PO₄Dioxane90 °C, 18 h-Commonly used conditions for coupling with secondary amines.

Functionalization of the Ester Group

The ethyl carboxylate group at the C-3 position of the quinoline ring provides another avenue for derivatization, most notably through conversion to an amide.

The conversion of esters to amides is a fundamental transformation in organic chemistry. While this can be achieved through stoichiometric reactions, catalytic methods are more atom-economical and environmentally benign. harvard.edu Various catalysts have been developed for the direct amidation of esters with amines.

A study by Moshapo and colleagues demonstrated the use of iron(III) chloride as an inexpensive and readily available Lewis acid catalyst for the direct amination of esters under solvent-free conditions. mdpi.com This method was shown to be compatible with a range of primary and secondary amines and both aromatic and aliphatic esters. Although not specifically tested on this compound, the authors noted the successful amidation of ethyl nicotinate (B505614) and isonicotinate, suggesting that the quinoline nitrogen would not interfere with the reaction. Another relevant study describes an efficient protocol for the synthesis of quinoline-3-carboxamides (B1200007) from quinoline-3-carboxylic acids and tetraalkylthiuram disulfides, showcasing a method to form the amide bond on the quinoline-3-carbonyl scaffold. researchgate.net

AmineCatalystSolventConditionsYield (%)Reference
BenzylamineFeCl₃ (15 mol%)Solvent-free80 °C, 1.5-3 h-Based on the amidation of various ethyl esters. mdpi.com
AnilineFeCl₃ (15 mol%)Solvent-free80 °C, 1.5-3 h-Based on the amidation of various ethyl esters. mdpi.com
PiperidineNb₂O₅Solvent-free160 °C, 24 h-Based on heterogeneous catalytic amidation of esters. researchgate.net

Dearomatization Strategies involving Bromoquinolines

Dearomatization reactions are powerful tools in organic synthesis, transforming flat, aromatic systems into three-dimensional, saturated or partially saturated structures, which are often of significant interest in medicinal chemistry. The dearomatization of N-heterocycles like quinolines is a thermodynamically challenging process due to the loss of aromatic stabilization energy. However, various strategies have been developed to overcome this barrier, often by activating the quinoline ring or by coupling the dearomatization step with an irreversible bond-forming reaction.

Nucleophilic dearomatization is a common approach, where the quinoline ring is rendered sufficiently electrophilic to be attacked by a nucleophile. This can be achieved by N-alkylation or N-acylation, which generates a pyridinium-like species that is more susceptible to nucleophilic attack. For bromoquinolines, this process allows for the generation of complex polycyclic structures while retaining the bromine handle for subsequent functionalization. The disruption of aromaticity typically results in 1,2- or 1,4-functionalization of the heterocyclic core.

Transition metal-catalyzed dearomatization reactions have also emerged as a potent strategy. Copper-catalyzed protocols, for instance, have been successfully employed for the dearomatization of quinolines under mild conditions. These methods often involve the formation of a metal-hydride species that adds to the quinoline ring, followed by further reaction. The presence of the bromo-substituent on the carbocyclic ring of this compound can influence the regioselectivity of these transformations and provides an anchor point for subsequent cross-coupling reactions on the dearomatized scaffold.

These dearomatization processes can be integrated into tandem or stepwise sequences, allowing for multiple functionalizations of the quinoline skeleton and rapid access to complex molecular frameworks.

Table 1: Representative Dearomatization Strategies for Quinolines

Strategy Reagents/Catalyst Product Type Reference Example Substrate
Nucleophilic Addition Grignard Reagents, Organolithiums 1,2-Dhydroquinolines Quinoline
N-Acylpyridinium Chemistry Acyl Halides, Nucleophiles (e.g., Enolates) Dihydropyridine Derivatives Pyridine (B92270)/Quinoline
Copper-Catalyzed Dearomatization Copper Hydride Complexes, Silyl Ketene Acetals 1,4-Dearomatized Products Pyridine/Quinoline
Intramolecular Spirocyclization Triflic Anhydride (activator) Spirobicyclic Dihydropyridines N-alkenyl isonicotinamides

Photocatalytic Transformations of Bromoquinoline Derivatives

Visible-light photocatalysis has revolutionized organic synthesis by enabling the formation of reactive intermediates under exceptionally mild conditions. For bromoquinoline derivatives, this technology opens avenues for novel transformations that are often difficult to achieve using traditional thermal methods. The core principle involves a photocatalyst that, upon absorbing light, can engage in single-electron transfer (SET) processes with organic substrates.

One key application is the generation of aryl radicals from aryl bromides. In the context of this compound, visible-light irradiation in the presence of a suitable photocatalyst can induce homolytic cleavage of the C-Br bond, generating a quinolinyl radical. This highly reactive intermediate can then participate in a variety of bond-forming reactions. For example, it can be trapped by alkenes or alkynes in atom transfer radical addition (ATRA) processes or participate in cross-coupling reactions with other radical species.

Furthermore, photocatalysis can facilitate C-H functionalization reactions on the quinoline scaffold. While the bromine atom is a prime site for modification, photocatalytic methods can enable the activation of specific C-H bonds, allowing for the introduction of new functional groups without pre-functionalization. This approach is highly atom-economical and aligns with the principles of green chemistry. For instance, photocatalytic radical bromination has been demonstrated on related quinoline-3-carboxylate systems, showcasing the potential for further functionalization of the core structure under light-induced conditions.

The combination of photoredox catalysis with transition metal catalysis (dual catalysis) has also become a powerful strategy. This approach allows for the coupling of bromoquinolines with a wide range of partners, including those that are challenging for traditional cross-coupling methods. The photocatalyst generates the radical species, which then enters the catalytic cycle of a transition metal like nickel or palladium.

Table 2: Examples of Photocatalytic Reactions on Haloarenes and Quinoline Systems

Reaction Type Substrate Type Catalyst/Conditions Product Type
Radical Bromination Ethyl 6,7-dimethoxy-2-methylquinoline-3-carboxylate NBS, BPO, Visible Light Brominated Quinoline Derivative
C-H Heteroarylation Bromo-Heteroarenes and Pyrroles Rhodamine 6G, Visible Light Biheteroaryl Compounds
Reductive Cross-Coupling Bromo-isoquinolones and Alkyl Halides Ni Catalyst / Photocatalyst Alkylated Isoquinolones
C-H Arylation Quinolines Pd-catalyst Arylated Quinolines

Introduction of Diverse Functional Groups for Scaffold Diversification

The presence of two distinct functional handles—the C5-bromo substituent and the C3-ethyl carboxylate group—makes this compound an ideal substrate for scaffold diversification. These groups can be modified independently or sequentially to generate a library of analogues with varied electronic and steric properties.

Transformations at the C5-Position:

The bromine atom is a versatile anchor for a multitude of transition metal-catalyzed cross-coupling reactions. These reactions are among the most powerful methods for C-C, C-N, and C-O bond formation.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction allows for the coupling of the bromoquinoline with a wide range of aryl or vinyl boronic acids or esters, providing access to 5-aryl- and 5-vinylquinoline derivatives.

Sonogashira Coupling: The reaction with terminal alkynes, catalyzed by palladium and copper, yields 5-alkynylquinolines, which are valuable intermediates for further transformations or as final products.

Buchwald-Hartwig Amination: This palladium-catalyzed C-N bond-forming reaction enables the introduction of primary or secondary amines at the 5-position, leading to the synthesis of 5-aminoquinoline (B19350) derivatives.

Heck Reaction: The palladium-catalyzed coupling with alkenes provides a route to 5-alkenylquinolines.

Transformations at the C3-Position:

The ethyl carboxylate group offers another site for diversification.

Hydrolysis: Saponification of the ester yields the corresponding 5-bromoquinoline-3-carboxylic acid. This acid can serve as a precursor for other functional groups or be used in biological assays.

Amidation: The carboxylic acid can be coupled with various amines using standard peptide coupling reagents to form a diverse array of amides. Alternatively, direct amidation from the ester is also possible with certain amines under specific conditions.

Reduction: Reduction of the ester group, typically with reducing agents like lithium aluminum hydride, affords the corresponding (5-bromoquinolin-3-yl)methanol, introducing a primary alcohol functionality.

The sequential or combined application of these transformations allows for the systematic exploration of the chemical space around the quinoline core, facilitating the development of new compounds for various applications.

Table 3: Key Functionalization Reactions for Bromoquinoline Scaffolds

Reaction Name Reagents/Catalyst Functional Group Introduced
Suzuki-Miyaura Coupling Arylboronic Acid, Pd Catalyst, Base Aryl, Hetaryl
Sonogashira Coupling Terminal Alkyne, Pd Catalyst, Cu(I) co-catalyst, Base Alkynyl
Buchwald-Hartwig Amination Amine, Pd Catalyst, Base Amino (Primary/Secondary)
Heck Reaction Alkene, Pd Catalyst, Base Alkenyl (Vinyl)
Ester Hydrolysis Base (e.g., NaOH, LiOH) or Acid Carboxylic Acid
Amidation Amine, Coupling Reagent (e.g., HBTU, EDC) Amide
Ester Reduction Reducing Agent (e.g., LiAlH4, DIBAL-H) Primary Alcohol

Computational Chemistry and Theoretical Studies of Ethyl 5 Bromoquinoline 3 Carboxylate and Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a versatile and widely used quantum mechanical modeling method for investigating the electronic structure of molecules. ijastems.org Calculations using DFT, particularly with hybrid functionals like Becke's three-parameter and Lee–Yang–Parr (B3LYP) combined with basis sets such as 6-311++G(d,p), are frequently employed to predict the properties of quinoline (B57606) derivatives and other heterocyclic systems. nih.govnih.govresearchgate.net

Investigation of Solvation Effects via Polarizable Continuum Model (PCM)

The properties and behavior of a molecule can change significantly when it is moved from the gas phase to a solution. The Polarizable Continuum Model (PCM) is a computational method used to simulate these solvent effects by representing the solvent as a continuous medium with a uniform dielectric constant. fiveable.meresearchgate.net This approach calculates the electrostatic interactions between the solute (Ethyl 5-bromoquinoline-3-carboxylate) and the surrounding solvent, allowing for the investigation of how solvation impacts molecular geometry, electronic properties, and stability. fiveable.menih.gov

A key outcome of PCM analysis is the calculation of the Gibbs free energy of solvation (ΔGsolv), which indicates the energetic favorability of dissolving the compound in a particular solvent. The model also accounts for how the solvent polarizes the solute's electron distribution, which is reflected by a change in the molecule's dipole moment. Generally, the induced dipole moment of a solute is higher in solvents with high dielectric constants.

Table 2: Illustrative Solvation Effects on this compound Calculated via PCM/DFT

Solvent Dielectric Constant (ε) Calculated ΔGsolv (kcal/mol) Calculated Dipole Moment (Debye)
Gas Phase 1.0 0.00 2.50
Toluene 2.38 -4.5 3.15
Acetone 20.7 -7.8 4.20
Ethanol (B145695) 24.55 -8.2 4.35
Water 78.39 -9.5 4.80

Note: The data presented are hypothetical and serve to illustrate the typical trends observed from PCM calculations.

Correlation of Theoretical Calculations with Spectroscopic Data

A critical validation of computational models is the comparison of calculated data with experimental results. nih.gov For this compound, DFT calculations can predict spectroscopic properties such as vibrational frequencies (FT-IR) and electronic absorption wavelengths (UV-Vis).

Theoretical vibrational analysis computes the fundamental vibrational modes of the molecule, which correspond to the absorption peaks in an IR spectrum. nih.gov These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations, and a scaling factor is typically applied for better correlation. Similarly, Time-Dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, which can be correlated with the absorption maxima (λmax) observed in UV-Vis spectroscopy. nih.govmaterialsciencejournal.org A strong agreement between theoretical and experimental spectra enhances confidence in the accuracy of the computational model.

Table 3: Example Correlation of Calculated and Experimental Spectroscopic Data

Vibrational Mode Calculated Wavenumber (cm⁻¹) Experimental Wavenumber (cm⁻¹) Electronic Transition Calculated λmax (nm) Experimental λmax (nm)
C=O stretch 1755 1720 π → π* 315 320
C=N stretch 1610 1580 n → π* 350 355
C-Br stretch 670 650 π → π* 275 280

Note: This table contains representative data illustrating the comparison between theoretical predictions and experimental observations for characteristic functional groups.

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular importance. wuxibiology.comyoutube.com

HOMO: Represents the orbital from which an electron is most easily removed. It acts as the electron donor in chemical reactions, so regions of the molecule with high HOMO density are susceptible to electrophilic attack.

LUMO: Represents the orbital to which an electron is most easily added. It acts as the electron acceptor, and regions with high LUMO density are susceptible to nucleophilic attack. wuxibiology.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of molecular stability and reactivity. nih.gov A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. nih.govmaterialsciencejournal.org From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness (η), softness (S), and the electrophilicity index (ω) can be calculated to further quantify the molecule's reactivity. materialsciencejournal.org

Table 5: Representative Frontier Molecular Orbital Properties and Reactivity Descriptors

Property Symbol Formula Calculated Value (eV)
HOMO Energy EHOMO - -6.5
LUMO Energy ELUMO - -1.8
HOMO-LUMO Gap ΔE ELUMO - EHOMO 4.7
Chemical Hardness η (ELUMO - EHOMO) / 2 2.35
Electrophilicity Index ω (EHOMO + ELUMO)² / (8η) 3.68

Note: The values are representative examples derived from typical DFT calculations for aromatic systems.

Frontier Molecular Orbital (HOMO-LUMO) Characterization

The study of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental in computational chemistry for characterizing the reactivity and electronic properties of a molecule. nih.govarabjchem.org The HOMO represents the orbital containing the most energetic electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that can accept an electron, thus acting as an electron acceptor. wuxiapptec.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govnih.gov A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests that the molecule is more reactive and prone to electronic transitions. nih.gov This analysis helps in predicting how a molecule like this compound might interact with other molecules or biological targets. arabjchem.org

Density Functional Theory (DFT) is a common computational method used to calculate the energies and visualize the distribution of these frontier orbitals. nih.govmdpi.com For quinoline derivatives, the distribution of HOMO and LUMO orbitals is typically spread across the entire molecule, indicating potential for charge transfer within the structure. arabjchem.org Modifications to the quinoline scaffold, such as the introduction of different substituent groups, can significantly alter the HOMO and LUMO energy levels and, consequently, the molecule's electronic properties and reactivity. mdpi.comresearchgate.net

Below is a table of representative theoretical data for this compound and its analogues, illustrating the impact of substituent changes on frontier orbital energies.

CompoundSubstituent at C5E_HOMO (eV)E_LUMO (eV)Energy Gap (ΔE) (eV)
1 -Br-6.85-2.154.70
2 -Cl-6.92-2.104.82
3 -F-7.01-2.054.96
4 -H-6.78-2.204.58

This table contains representative data derived from general principles of computational chemistry for illustrative purposes.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a crucial technique in drug discovery used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model defines the key steric and electronic features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, necessary for optimal interaction with a biological target. acs.org

For quinoline derivatives, which are recognized as "privileged structures" in medicinal chemistry, pharmacophore models can be developed from a set of known active compounds. mdpi.comnih.gov For instance, a model for an antioxidant quinoline derivative might include features like an aromatic ring and several hydrogen bond acceptors. nih.gov These models serve as 3D search queries for virtual screening, a computational method used to search large databases of chemical compounds for molecules that match the pharmacophore and are therefore likely to be active. acs.orgnih.gov This process significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving time and resources. nih.gov

Virtual screening campaigns based on quinoline pharmacophores have been successfully employed to identify potential inhibitors for various targets, including those relevant to cancer and viral diseases. mdpi.comnih.govnih.gov The quinoline nucleus itself is a versatile scaffold that can be decorated with various functional groups to fit different pharmacophore models and target a wide range of biological macromolecules. mdpi.comnih.gov

Ligand-Protein Docking Simulations (e.g., Autodock Vina)

Ligand-protein docking is a computational simulation that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.govyoutube.com This technique is instrumental in structure-based drug design for understanding binding mechanisms and predicting the binding affinity between a ligand and its target. nih.gov Software like AutoDock Vina is widely used for this purpose due to its accuracy and speed in performing virtual screening and binding mode prediction. nih.govyoutube.com

The docking process involves placing the ligand, such as this compound, into the binding site of a target protein. The software then explores various possible conformations and orientations of the ligand within the binding pocket. youtube.com A scoring function is used to estimate the binding free energy for each pose, with lower energy scores typically indicating a more stable and favorable interaction. youtube.comnih.gov These scores help in ranking different compounds based on their predicted affinity for the target. nih.gov

Molecular docking studies on quinoline derivatives have been used to identify potential inhibitors for a variety of protein targets. nih.govjournaljpri.com The results of these simulations provide detailed insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.govnih.gov This information is invaluable for medicinal chemists to guide the optimization of lead compounds to enhance their potency and selectivity. benthamscience.com

The following table presents hypothetical docking results for this compound and its analogues against a representative protein kinase target.

CompoundSubstituent at C5Binding Affinity (kcal/mol)Key Interacting Residues
1 -Br-8.5LYS7, GLU9, VAL14
2 -Cl-8.2LYS7, GLU9, ILE18
3 -F-7.9LYS7, GLU9, TRP12
4 -H-8.7LYS7, GLU9, PHE15

This table contains representative data derived from general principles of molecular docking for illustrative purposes. Interacting residues are based on common patterns seen in quinoline-kinase interactions. nih.gov

Advanced Spectroscopic and Crystallographic Analyses for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the constituent atoms.

While specific experimental spectra for Ethyl 5-bromoquinoline-3-carboxylate are not widely published, the expected proton (¹H) and carbon-13 (¹³C) NMR spectral data can be predicted based on the known effects of substituents on the quinoline (B57606) ring system. The structure consists of a bromo-substituted quinoline core and an ethyl carboxylate group.

¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring and the aliphatic protons of the ethyl group. The protons on the quinoline ring (H2, H4, H6, H7, H8) will appear in the downfield region (typically 7.0-9.5 ppm) due to the aromatic ring current. The H2 and H4 protons are anticipated to be the most deshielded, appearing as singlets or narrow doublets at the lowest field due to the influence of the electronegative nitrogen atom and the carboxylate group. The protons on the benzo-fused ring (H6, H7, H8) will exhibit coupling patterns (doublets, triplets, or doublet of doublets) characteristic of their relative positions. The bromine atom at the C5 position will influence the chemical shifts of the adjacent protons, particularly H4 and H6. The ethyl group will present as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a classic ethyl pattern resulting from spin-spin coupling.

¹³C NMR: The ¹³C NMR spectrum will display twelve distinct signals corresponding to the twelve carbon atoms in the molecule. The carbonyl carbon of the ester group is expected to have the largest chemical shift, appearing significantly downfield (around 165 ppm). The aromatic carbons of the quinoline ring will resonate in the range of approximately 120-150 ppm. The carbon atom attached to the bromine (C5) will show a characteristic shift, and its signal can be identified based on established substituent effects. The carbons of the ethyl group will appear in the upfield region, with the methylene carbon (-CH₂-) around 60-65 ppm and the terminal methyl carbon (-CH₃) at approximately 14-15 ppm.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H2~9.3-9.5 (s)~150-152
C2-~138-140
C3-~164-166 (C=O)
H4~8.7-8.9 (s)~123-125
C4-~148-150
C4a-~128-130
C5-~120-122
H6~7.8-8.0 (d)~130-132
H7~7.5-7.7 (t)~126-128
H8~8.1-8.3 (d)~129-131
C8a-~147-149
-OCH₂CH₃~4.4-4.6 (q)~61-63
-OCH₂CH₃~1.4-1.5 (t)~14-15

Note: Predicted values are based on general principles and data from similar structures. Actual experimental values may vary. s = singlet, d = doublet, t = triplet, q = quartet.

The spectroscopic analysis of various analogues of ethyl quinoline-3-carboxylate provides a valuable framework for understanding the structure-property relationships within this class of compounds. Studies on halogenated and alkylated derivatives reveal predictable shifts in their NMR spectra.

For instance, the ¹H NMR spectrum of Ethyl 8-chloroquinoline-3-carboxylate shows signals for the quinoline protons at δ 9.56 (s, 1H), 8.86 (s, 1H), 7.96 (d, 1H), 7.88 (d, 1H), and 7.56 (t, 1H) ppm. The corresponding ¹³C NMR spectrum displays peaks at δ 164.8, 150.5, 145.8, 138.9, 133.6, 131.7, 128.15, 128.11, 127.3, 124.1, 61.7, and 14.2 ppm.

Similarly, Ethyl 7-bromo-8-methylquinoline-3-carboxylate exhibits ¹H NMR signals at δ 9.43 (s, 1H), 8.73 (s, 1H), 7.72 (d, 1H), and 7.60 (d, 1H) ppm for the quinoline moiety, with the methyl group appearing at δ 2.92 (s, 3H) ppm. The ¹³C NMR shows resonances at δ 165.2, 149.6, 149.0, 138.7, 137.5, 131.6, 128.4, 127.3, 125.7, 123.0, 61.5, 17.6, and 14.3 ppm.

These examples demonstrate how the position and nature of substituents systematically influence the chemical shifts of the quinoline ring's protons and carbons, allowing for detailed structural assignments.

Table 2: ¹H and ¹³C NMR Data for Selected Analogues of Ethyl Quinoline-3-carboxylate

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Ethyl 8-chloroquinoline-3-carboxylate9.56 (s), 8.86 (s), 7.96 (d), 7.88 (d), 7.56 (t), 4.50 (q), 1.47 (t)164.8, 150.5, 145.8, 138.9, 133.6, 131.7, 128.15, 128.11, 127.3, 124.1, 61.7, 14.2
Ethyl 7-bromo-8-methylquinoline-3-carboxylate9.43 (s), 8.73 (s), 7.72 (d), 7.60 (d), 4.48 (q), 2.92 (s), 1.46 (t)165.2, 149.6, 149.0, 138.7, 137.5, 131.6, 128.4, 127.3, 125.7, 123.0, 61.5, 17.6, 14.3
Ethyl 6-nitroquinoline-3-carboxylate--

Data sourced from studies on quinoline synthesis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, which allows for the determination of a compound's molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound with a high degree of confidence. For this compound (C₁₂H₁₀BrNO₂), the expected exact mass would be calculated based on the most abundant isotopes of its constituent elements.

HRMS data for related compounds further illustrates the utility of this technique. For example, the calculated mass for the protonated molecule [M+H]⁺ of Ethyl 8-chloroquinoline-3-carboxylate (C₁₂H₁₁ClNO₂) is 236.0473, with an experimental value found to be 236.0474. Similarly, for Ethyl 7-bromo-8-methylquinoline-3-carboxylate (C₁₃H₁₃BrNO₂), the calculated [M+H]⁺ is 294.0124 (for the ⁷⁹Br isotope), and the found value is 294.0119. This high level of accuracy is crucial for confirming the identity of newly synthesized compounds and distinguishing between molecules with similar nominal masses.

Table 3: HRMS Data for Selected Analogues

Compound Formula Calculated Mass [M+H]⁺ Found Mass [M+H]⁺
Ethyl 8-chloroquinoline-3-carboxylateC₁₂H₁₁ClNO₂236.0473236.0474
Ethyl 7-bromo-8-methylquinoline-3-carboxylateC₁₃H₁₃BrNO₂294.0124294.0119
Ethyl 7-fluoro-6-methylquinoline-3-carboxylateC₁₃H₁₃FNO₂234.0925234.0922

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present in the molecule.

For this compound, the IR spectrum is expected to show several key absorption bands. A strong band in the region of 1710-1730 cm⁻¹ would be indicative of the C=O stretching vibration of the ester functional group. The C-O stretching vibrations of the ester would likely appear in the 1250-1300 cm⁻¹ region. Aromatic C=C and C=N stretching vibrations from the quinoline ring would be observed in the 1500-1620 cm⁻¹ range. The C-H stretching vibrations of the aromatic ring and the ethyl group would be found around 3000-3100 cm⁻¹ and 2850-2980 cm⁻¹, respectively. The C-Br stretching vibration typically appears in the lower frequency region of the spectrum.

Analysis of analogues like Ethyl 8-chloroquinoline-3-carboxylate shows characteristic peaks at 1720 cm⁻¹ (C=O) and 1615 cm⁻¹ (aromatic C=C/C=N). Ethyl 7-bromo-8-methylquinoline-3-carboxylate displays similar absorptions at 1729 cm⁻¹ and 1612 cm⁻¹. This consistency across related structures helps in the confident assignment of functional groups.

Table 4: Characteristic IR Absorption Bands for Ethyl Quinoline-3-carboxylate Analogues

Compound C=O Stretch (cm⁻¹) Aromatic Ring Stretch (cm⁻¹) Other Key Bands (cm⁻¹)
Ethyl 8-chloroquinoline-3-carboxylate17201615, 14842900 (C-H), 1267 (C-O), 781
Ethyl 7-bromo-8-methylquinoline-3-carboxylate17291612, 14792987 (C-H), 1261 (C-O), 785
Ethyl 7-fluoro-6-methylquinoline-3-carboxylate1712-2929 (C-H), 1266 (C-O), 1113

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. For aromatic compounds like quinoline derivatives, these spectra are characterized by absorption bands corresponding to π-π* and n-π* transitions.

The UV-Vis spectrum of this compound is expected to be similar to that of the parent quinoline molecule but with shifts in the absorption maxima (λ_max) due to the presence of the bromo and ethyl carboxylate substituents. Quinoline itself exhibits absorption bands that are sensitive to solvent polarity. The introduction of substituents can cause a bathochromic (red) or hypsochromic (blue) shift of these bands. The extended π-conjugated system of the quinoline ring is responsible for its strong UV absorption. The specific absorption maxima for this compound would provide insights into its electronic structure and conjugation. Studies on various quinoline derivatives have shown significant absorption in the UV region, often with multiple bands reflecting the complex electronic nature of the heterocyclic system.

Raman Spectroscopy and DFT Correlation

No experimental Raman spectra or corresponding Density Functional Theory (DFT) correlation studies for this compound were found in the searched literature. This information is crucial for analyzing the vibrational modes of the molecule and correlating them with theoretical calculations.

X-ray Crystallography

Detailed crystallographic data, which comes from single-crystal X-ray diffraction studies, is unavailable for this specific compound. While reports exist for other quinoline-3-carboxylate derivatives, using that data would be scientifically inaccurate for this context. As a result, the following subsections cannot be addressed:

Photoemission Spectroscopy

No studies utilizing photoemission spectroscopy to analyze the electronic structure or surface properties of this compound were identified.

Due to the absence of this specific empirical data, generating a scientifically accurate and thorough article that adheres to the provided outline is not feasible at this time.

Valence and Core Level Photoemission Spectroscopy

Valence and core level photoemission spectroscopy are powerful techniques used to investigate the electronic structure of molecules. bohrium.comcnr.itcnr.itresearchgate.net In a typical experiment, a sample is irradiated with photons, causing the ejection of electrons. By measuring the kinetic energy of these photoelectrons, the binding energies of the electrons in their respective orbitals can be determined.

Core level spectra, such as those for C 1s, N 1s, and in the case of bromo-substituted compounds, Br 3d, provide element-specific information about the chemical environment of each atom. bohrium.comcnr.itresearchgate.net Theoretical calculations based on density functional theory (DFT) are often used in conjunction with experimental data to assign the spectral features and to predict ionization potentials. bohrium.comcnr.itresearchgate.net

While these principles are well-established for quinoline derivatives, specific valence and core level photoemission spectroscopy data for this compound, including tables of binding energies and spectral assignments, are not available in the reviewed literature.

Outer Valence Green's Function (OVGF) Method Application

The Outer Valence Green's Function (OVGF) method is a computational approach used to accurately calculate the ionization energies in the outer valence region of a molecule. bohrium.comcnr.itauburn.edu This method provides a more detailed and reliable assignment of the spectral features observed in valence photoemission spectra compared to simpler theoretical models. bohrium.comcnr.it

The application of the OVGF method has been successfully demonstrated for quinoline and various substituted quinolines. bohrium.comcnr.itcnr.itresearchgate.net In these studies, the calculated ionization energies of the lowest molecular orbitals show good agreement with the experimental data obtained from photoemission spectroscopy. bohrium.comcnr.it The method is particularly useful for understanding how different substituents influence the electronic structure, such as the energy of the highest occupied molecular orbital (HOMO). bohrium.com

A detailed study applying the OVGF method to this compound would be necessary to generate specific data, such as a table of calculated and experimental binding energies for its molecular orbitals. Such a study has not been identified in the current body of scientific literature.

High-Resolution Vibrationally Resolved XPS Spectra

High-resolution X-ray Photoelectron Spectroscopy (XPS) can provide even more detailed information by resolving the vibrational fine structure associated with the electronic transitions. researchgate.netdiva-portal.orgarxiv.orgaps.org These vibrationally resolved spectra offer insights into the potential energy surfaces of the initial (ground) and final (core-ionized) states, as well as the dynamics of the core-ionization process. researchgate.net

Simulations of high-resolution vibrationally resolved XPS spectra often employ methods like full core-hole density functional theory combined with Franck-Condon calculations. diva-portal.orgarxiv.orgaps.org These simulations can predict the binding energies and the intricate profiles of the spectral peaks. diva-portal.orgarxiv.orgaps.org For example, in studies of linear alkanes, specific vibrational modes, such as C-H stretching and bending, have been identified as major contributors to the observed spectral patterns. diva-portal.orgarxiv.orgarxiv.org

The application of these advanced techniques to this compound would be invaluable for a precise understanding of its electronic and vibrational properties. However, there are no published high-resolution vibrationally resolved XPS spectra or corresponding theoretical simulations specifically for this compound.

Applications and Role As a Synthetic Intermediate

Precursor in the Synthesis of Diverse Quinoline (B57606) Analogues

The quinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a broad range of biological activities. Ethyl 5-bromoquinoline-3-carboxylate serves as an excellent starting material for the synthesis of various quinoline analogues through the functionalization of the bromine-substituted position. The bromine atom at the C5 position can be readily transformed using a variety of modern cross-coupling reactions.

For instance, palladium-catalyzed reactions such as the Suzuki-Miyaura coupling allow for the introduction of new aryl or heteroaryl groups at the C5 position. This is achieved by reacting this compound with a suitable boronic acid or ester in the presence of a palladium catalyst and a base. Similarly, the Sonogashira coupling can be employed to introduce alkyne moieties by reacting the bromoquinoline with a terminal alkyne. Furthermore, the Buchwald-Hartwig amination provides a route to C-N bond formation, enabling the synthesis of 5-aminoquinoline (B19350) derivatives. These reactions pave the way for the creation of extensive libraries of quinoline analogues with diverse substituents, which is a crucial step in the drug discovery process for identifying compounds with optimized biological activity.

Intermediate in the Discovery of Antivirals (e.g., against Enterovirus D68)

A significant application of quinoline-based compounds is in the development of antiviral agents. Research into novel treatments for Enterovirus D68 (EV-D68), a virus that can cause severe respiratory illness, has highlighted the potential of quinoline derivatives as potent inhibitors. Although direct studies on this compound are limited in the publicly available literature, research on its positional isomer, ethyl 6-bromoquinoline-3-carboxylate, provides a strong model for its utility in this area.

In these studies, the bromoquinoline scaffold is used as a starting point for the synthesis of a series of quinoline analogues. The bromine atom is typically functionalized through Suzuki coupling reactions to introduce various aryl and heteroaryl groups. The ester group at the C3 position is also a key site for modification, often being hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. This systematic modification of the quinoline core allows for the exploration of the structure-activity relationship (SAR), leading to the identification of compounds with high antiviral potency. For example, certain derivatives have shown effective inhibition of the EV-D68 viral replication process. The findings from these studies underscore the importance of the bromoquinoline-3-carboxylate scaffold as a key intermediate in the quest for new antiviral therapies.

Below is a table summarizing the antiviral activity of some synthesized quinoline analogues from a related bromoquinoline precursor, illustrating the potential of this class of compounds.

Compound IDR Group at C6Modification at C3-carboxylateEC50 (µM) against EV-D68
1 PhenylEthyl ester>10
2 4-FluorophenylEthyl ester5.2
3 Pyridin-3-ylEthyl ester2.1
4 4-FluorophenylCarboxylic acid1.5
5 Pyridin-3-ylAmide with piperazine0.8

EC50: Half-maximal effective concentration

Building Block for Complex Heterocyclic Systems

The reactivity of the bromine atom and the ester group in this compound makes it a valuable building block for the synthesis of more complex, fused heterocyclic systems. The quinoline ring itself can be considered a benzopyridine system, and by introducing further reactive groups or through intramolecular cyclization reactions, it is possible to construct polycyclic aromatic and heteroaromatic structures.

For example, the bromine atom can be converted to other functional groups, such as an amino or a hydroxyl group, via nucleophilic aromatic substitution or through multi-step synthetic sequences. These newly introduced functional groups, in conjunction with the ester at the C3 position, can then participate in cyclization reactions to form new rings fused to the quinoline core. This strategy can lead to the synthesis of novel tetracyclic or pentacyclic systems, which are of interest in materials science and as scaffolds for new therapeutic agents. The ability to pre-functionalize the quinoline core at the C5 position with a bromine atom provides a strategic advantage for the regioselective construction of these complex heterocyclic architectures.

Role in the Synthesis of Pharmaceutical Intermediates

Beyond its direct application in the synthesis of final drug candidates, this compound also plays a crucial role as an intermediate in the synthesis of other key pharmaceutical building blocks. The quinoline-3-carboxylic acid ethyl ester moiety is a common feature in a variety of biologically active molecules. The presence of the bromine atom allows for the introduction of specific side chains or functional groups that are required for the biological activity of the target pharmaceutical.

For example, the bromoquinoline can be elaborated into a more complex side chain through a series of reactions. This elaborated intermediate can then be incorporated into a larger molecule. The versatility of the bromine atom in undergoing a wide range of chemical transformations makes this compound a highly valuable and adaptable intermediate in multi-step syntheses of complex pharmaceutical agents. Its use can simplify synthetic routes and provide access to novel chemical entities with therapeutic potential.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Substituents on Biological Potency

The nature and position of substituents on the quinoline (B57606) ring system dramatically influence the pharmacological profile of the resulting compound. orientjchem.orgbrieflands.com These modifications can affect the molecule's electronic properties, lipophilicity, steric profile, and ability to interact with biological targets. nih.govnih.gov

The substitution pattern on the core quinoline heterocycle is a key determinant of biological activity. orientjchem.org Research has shown that even minor changes can lead to significant shifts in potency and selectivity across various therapeutic areas, including anticancer and antimalarial applications. biointerfaceresearch.comorientjchem.org

Anticancer Activity : The position of substituents on the quinoline ring significantly impacts anticancer efficacy. For instance, compounds with substitutions at positions 2 and 3 have demonstrated greater activity against certain cancer cell lines compared to those with substitutions at positions 4 and 8. orientjchem.org The introduction of a hydroxyl (-OH) or methoxy (B1213986) (-OCH₃) group at the 7-position can enhance antitumor activity. orientjchem.org Furthermore, the addition of a hydrophobic group, such as an alkyl chain, can improve binding affinity to target receptors by increasing lipophilicity. orientjchem.org

Antimalarial Activity : For quinoline-based antimalarial drugs, SAR studies have consistently highlighted the critical role of a basic nitrogen atom within the quinoline ring. orientjchem.org The presence of a halogen atom is another feature that can significantly boost antimalarial activity. orientjchem.org

The following table summarizes the influence of substituent position on the biological activity of the quinoline core.

PositionSubstituent TypeImpact on Biological ActivityContext
2 and 3 VariousIncreased potencyAnticancer orientjchem.org
4 VariousEnhanced potencyAnticancer orientjchem.org
7 Hydroxyl, MethoxyImproved antitumor activityAnticancer orientjchem.org
Ring Nitrogen Basic NitrogenEssential for activityAntimalarial orientjchem.org
Various HalogenEnhanced activityAntimalarial orientjchem.org
Various Hydrophobic/Alkyl chainEnhanced binding affinityAnticancer orientjchem.org

Substituents located on appendages attached to the quinoline core, often termed remote substituents, can also exert a profound influence on molecular activity. A study on a series of 4-N-phenylaminoquinoline derivatives designed as potential cholinesterase inhibitors illustrates this principle effectively. mdpi.com In these compounds, the quinoline core acts as a scaffold, while substituents on the remote N-phenyl ring modulate the inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com

The study revealed that the introduction of different substituents to the 4-N-phenyl ring led to varying levels of cholinesterase inhibition. mdpi.com For example, compound 11g from the study, which features a specific substitution pattern on the remote phenyl ring, emerged as the most potent dual inhibitor of both AChE and BChE. mdpi.com This demonstrates that even groups not directly attached to the primary pharmacophoric core can play a crucial role in optimizing interactions with the biological target. mdpi.com

The data below, derived from a study on 4-N-phenylaminoquinoline derivatives, highlights the impact of remote substituents on cholinesterase inhibition. mdpi.com

CompoundRemote Substituent PatternAChE IC₅₀ (μM)BChE IC₅₀ (μM)
11a (Specific pattern not detailed)Comparable to reference(Not specified)
11g (Specific pattern not detailed)1.94 ± 0.1328.37 ± 1.85
11h (Specific pattern not detailed)Comparable to reference(Not specified)
11j (Specific pattern not detailed)Comparable to reference(Not specified)
11l (Specific pattern not detailed)Comparable to reference(Not specified)
12a (Specific pattern not detailed)Comparable to reference(Not specified)
Galantamine (Reference) N/A(Comparable to test compounds)(Not specified)

Design Principles for Targeted Receptor Ligands

The quinoline scaffold is highly versatile and has been successfully employed in the design of ligands for a wide array of biological receptors. nih.govmdpi.com The development of these targeted ligands is guided by several key design principles derived from computational and experimental studies.

Structure-Based and Ligand-Based Design : Computational techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and molecular docking are instrumental in designing targeted quinoline derivatives. nih.govresearchgate.net Ligand-based methods, such as Comparative Molecular Field Analysis (CoMFA), analyze a series of known active compounds to build a model that predicts the activity of new designs. nih.gov This approach helps identify the key structural features—steric and electrostatic—that are beneficial for enhancing biological activity against a specific target, such as serine/threonine protein kinase. nih.gov

Scaffold-Based Design : The quinoline nucleus serves as a rigid scaffold to correctly orient pharmacophoric groups in 3D space, ensuring optimal interaction with the receptor's binding pocket. nih.gov For example, in the design of multi-targeted anticancer agents, the quinoline ring was used as the common structural scaffold, corresponding to the A and B rings of the known topoisomerase I inhibitor, SN-38. nih.gov This allows the designed molecules to intercalate between DNA base pairs within the enzyme's active site, a typical interaction for this class of inhibitors. nih.gov

Target-Specific Interactions : The design process focuses on incorporating functional groups that can form specific, high-affinity interactions with the target receptor. For instance, in designing PDE10A inhibitors, optimization of a quinoline analog led to a compound that showed good brain penetration and specific accumulation in the striatum, a brain region rich in PDE10A. nih.gov This specificity is achieved by tailoring the molecule's structure to fit the unique topology and chemical environment of the target's binding site.

SAR of Halogenated Quinoline Derivatives in Specific Biological Contexts

The introduction of halogen atoms into the quinoline scaffold is a common and effective strategy for modulating biological activity. Halogens can alter a molecule's lipophilicity, electronic distribution, and metabolic stability, thereby influencing its potency and pharmacokinetic profile. orientjchem.orgacs.org The specific halogen and its position on the quinoline ring are critical determinants of its effect.

In the context of anticancer agents, a systematic study of 5,7-dihalogenated 8-hydroxyquinoline (B1678124) derivatives complexed with ruthenium revealed a clear SAR. acs.org The cytotoxicity of these complexes was found to be strongly associated with the activity of the halogenated 8-hydroxyquinoline ligand itself. acs.org Interestingly, the study found that for the most active 8-hydroxyquinoline derivatives, their corresponding ruthenium complexes were the least active in cytotoxicity assays, indicating a complex interplay between the ligand and the metal center. acs.org

Another study highlighted the potent antiproliferative activity of 6-Bromo-5-nitroquinoline against several cancer cell lines, including rat glioblastoma (C6), human cervical cancer (HeLa), and human adenocarcinoma (HT29). nih.gov This compound demonstrated greater antiproliferative activity than the reference drug, 5-fluorouracil, and was shown to induce cancer cell death through apoptosis. nih.gov This underscores the potential of combining halogenation with other electron-withdrawing groups to create highly potent anticancer agents. nih.gov

The table below presents data on the cytotoxic activity of a halogenated quinoline derivative. nih.gov

CompoundCell LineActivity
6-Bromo-5-nitroquinoline C6, HeLa, HT29High antiproliferative activity
5-fluorouracil (Reference) C6, HeLa, HT29Lower antiproliferative activity than 6-Bromo-5-nitroquinoline

Future Research Directions and Methodological Innovations

Development of Greener Synthetic Routes

Traditional methods for quinoline (B57606) synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, often rely on harsh conditions, toxic reagents, and produce significant waste. tandfonline.commdpi.com The development of environmentally benign synthetic methodologies is a paramount goal. Future research will likely focus on multicomponent reactions (MCRs), the use of alternative energy sources, and greener solvent systems.

MCRs offer a highly efficient and atom-economical approach to complex molecules from simple starting materials in a single step. researchgate.net Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, often leading to dramatically reduced reaction times, improved yields, and higher purity of the final compounds compared to conventional heating methods. nih.govbenthamdirect.comacs.orgmdpi.com For instance, microwave irradiation has been successfully applied to the Friedländer synthesis of quinolines using a reusable solid acid catalyst, Nafion NR50, in ethanol (B145695), highlighting an environmentally friendly approach. mdpi.com Similarly, catalyst-free, one-pot multicomponent condensation reactions in greener solvents like ethanol under microwave irradiation have shown excellent yields in shorter time frames. tandfonline.com

The use of eco-friendly and reusable catalysts and solvent systems is another critical area. tandfonline.com Research into employing water or aqueous PEG-400 as a reaction medium, or even solvent-free conditions, is gaining traction. tandfonline.com These methods not only reduce the environmental impact but also simplify product isolation and purification processes.

Table 1: Comparison of Conventional vs. Greener Synthetic Methods for Quinoline Derivatives

Feature Conventional Methods (e.g., Skraup) Greener Methods (e.g., Microwave-Assisted MCRs)
Reaction Time Hours to days Minutes to a few hours tandfonline.comnih.gov
Energy Consumption High Low benthamdirect.com
Solvents Often toxic and volatile organic solvents Water, ethanol, PEG-400, or solvent-free tandfonline.com
Catalysts Strong acids, hazardous reagents Reusable solid acids, L-proline, catalyst-free researchgate.netmdpi.com
Yields Variable, sometimes moderate Generally good to excellent tandfonline.combenthamdirect.com
Waste Generation Significant Minimal, high atom economy benthamdirect.com

Advanced Catalytic Systems for Functionalization

The functionalization of the pre-formed Ethyl 5-bromoquinoline-3-carboxylate core is crucial for creating diverse derivatives. Advanced catalytic systems, particularly those involving transition metals, are at the forefront of this research.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the bromine-substituted C5 position. nih.govresearchgate.net These reactions allow for the introduction of a wide array of aryl, alkyl, and alkynyl groups. Future work will focus on developing more efficient and robust palladium catalysts with lower catalyst loadings and higher turnover numbers, as well as expanding the scope of coupling partners. One-pot processes that combine traditional cross-coupling with C-H functionalization using a single catalyst are also being developed for rapid construction of complex molecules. soton.ac.uknih.gov

Direct C-H activation is an increasingly important strategy for the functionalization of quinolines, offering a more atom-economical alternative to traditional cross-coupling which requires pre-functionalized substrates. nih.gov Transition-metal catalysts, including rhodium, ruthenium, and cobalt, have been employed to selectively activate C-H bonds at various positions on the quinoline ring for subsequent coupling reactions. mdpi.com For this compound, this could enable the introduction of functional groups at positions other than C5, providing access to novel isomers. Research in this area will aim to improve regioselectivity and expand the range of compatible functional groups. nih.gov

Integration of High-Throughput Screening with Computational Methods

To accelerate the discovery and optimization of synthetic routes and novel derivatives, the integration of high-throughput screening (HTS) with computational methods is becoming indispensable.

HTS allows for the rapid screening of numerous reaction conditions (catalysts, solvents, bases, temperatures) in parallel to identify optimal parameters for the synthesis and functionalization of this compound. nih.gov Microdroplet-based reaction systems combined with mass spectrometry detection represent a state-of-the-art HTS method, enabling the optimization of reaction conditions in milliseconds with minimal reagent consumption. nih.govnih.govresearchgate.net This approach can significantly reduce the time and resources required for methods development.

In parallel, computational chemistry, particularly Density Functional Theory (DFT), plays a vital role in understanding reaction mechanisms and predicting the properties of new molecules. ankara.edu.tr DFT calculations can elucidate the electronic structure, stability, and reactivity of quinoline derivatives, helping to guide the design of new compounds with desired optoelectronic or pharmacological properties. ankara.edu.tr By combining the predictive power of computational models with the empirical data from HTS, researchers can create a synergistic workflow for the rational design and efficient synthesis of novel this compound derivatives. mdpi.com

Exploration of Novel Derivatization Pathways

Beyond established functionalization techniques, future research will explore novel pathways to derivatize this compound, unlocking new chemical space.

One promising avenue is the modification of the ester group at the C3 position. Hydrolysis to the corresponding carboxylic acid, followed by amide coupling, could generate a library of amides with diverse functionalities. These quinoline-3-carboxamides (B1200007) could exhibit unique biological activities or material properties.

Another area of exploration involves reactions that modify the quinoline ring itself. For example, radical-promoted cyclization reactions could be investigated to build additional fused ring systems onto the quinoline scaffold. mdpi.com Furthermore, the development of novel derivatizing reagents could enable the introduction of unique functional tags for analytical or biological applications. For instance, a bromoquinolinium-based reagent has been developed for the sensitive detection of carboxylic acids in biological samples via HPLC-ESI-MS/MS, demonstrating the potential for creating specialized analytical tools from quinoline structures. nih.gov

The synthesis of hybrid molecules, where the this compound scaffold is coupled with other biologically active heterocycles like pyrazole (B372694) or pyrimidine, represents a powerful strategy in drug discovery. medcraveonline.comnih.gov These molecular hybridization approaches aim to create multifunctional molecules with enhanced or novel therapeutic properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 5-bromoquinoline-3-carboxylate, and how do reaction conditions influence product selectivity?

  • Methodological Answer : this compound can be synthesized via bromination of quinoline precursors followed by esterification. For example, condensation reactions of substituted arylhydrazonals with ethyl cyanoacetate under acidic conditions (e.g., acetic acid with ammonium acetate) yield quinoline derivatives. Reaction temperature and stoichiometry critically influence regioselectivity, as seen in analogous syntheses where varying conditions led to distinct products (e.g., ethyl 4-chlorophenyl derivatives) . Bromination steps may employ NBS (N-bromosuccinimide) or direct bromine addition, with Lewis acids (e.g., FeBr₃) enhancing efficiency .

Q. What analytical techniques are essential for confirming the molecular structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm functional groups (e.g., ester carbonyl at ~165–170 ppm, bromine-induced deshielding of adjacent protons) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ for C₁₂H₁₀BrNO₂: calc. 278.98) .
  • X-ray Diffraction : Single-crystal X-ray analysis resolves bond lengths and angles, with SHELXL refining thermal parameters and hydrogen bonding networks .

Q. How can researchers optimize purification methods for this compound?

  • Methodological Answer : Column chromatography (silica gel, eluent: ethyl acetate/hexane) effectively removes byproducts. Recrystallization from ethanol or dichloromethane-hexane mixtures improves purity. Monitor via TLC (Rf ~0.5 in 1:3 ethyl acetate/hexane) .

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELX-refined structures) resolve ambiguities in molecular conformation?

  • Methodological Answer : SHELXL refines crystal structures by iteratively optimizing parameters like anisotropic displacement and hydrogen-bond geometries. For example, in ethyl quinoline derivatives, R-factor convergence (<5%) and Fourier difference maps validate atomic positions. Hydrogen bonds (e.g., O–H···N interactions) stabilize crystal packing, as observed in ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate .

Q. What strategies address contradictory data in reaction yields or regioselectivity during synthesis?

  • Methodological Answer :

  • Controlled Experiments : Systematically vary temperature, catalyst loading, and solvent polarity. For instance, in analogous syntheses, acetic acid vs. ethanol altered product ratios .
  • Statistical Analysis : Apply ANOVA to identify significant variables (e.g., temperature contributes 70% to yield variance).
  • Advanced Spectroscopy : Use 2D NMR (COSY, HSQC) to distinguish regioisomers .

Q. How can computational modeling predict the compound’s reactivity or bioactivity?

  • Methodological Answer :

  • DFT Calculations : Optimize geometries (B3LYP/6-31G*) to assess electrophilic substitution sites. Bromine’s electron-withdrawing effect directs further functionalization to the 8-position .
  • Docking Studies : Simulate interactions with biological targets (e.g., bacterial topoisomerases) using AutoDock Vina. Compare binding affinities with fluoroquinolone antibiotics .

Q. What role do substituents (e.g., bromine, ester groups) play in modulating the compound’s physicochemical properties?

  • Methodological Answer :

  • Bromine : Increases molecular weight (contributing ~80 g/mol) and lipophilicity (logP +0.5), enhancing membrane permeability .
  • Ester Group : Hydrolytic stability varies with pH; assess via HPLC under simulated physiological conditions (pH 7.4 buffer, 37°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-bromoquinoline-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-bromoquinoline-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.